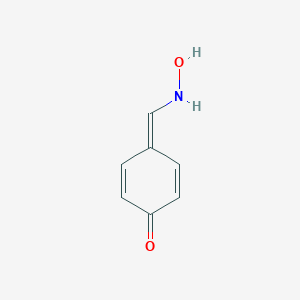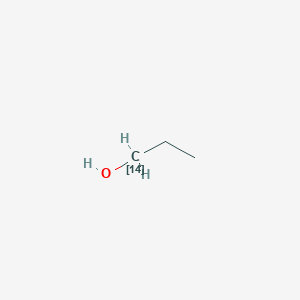
propyl-1-14C alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl-1-14C alcohol, also known as 1-Propanol, is a primary alcohol with the molecular formula C3H8O . It is a colorless liquid that falls under the category of primary alcohols .
Synthesis Analysis
1-Propanol is manufactured by catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex .
Molecular Structure Analysis
The molecular structure of 1-Propanol consists of a three-carbon chain with the -OH (hydroxyl) group attached to one end of the chain . The presence of the hydroxyl group is what classifies it as an alcohol .
Chemical Reactions Analysis
Being an alcohol, 1-Propanol exhibits typical alcohol characteristics. It can form esters, ethers, and other derived compounds. Under the influence of acids or specific catalysts, 1-Propanol can undergo dehydration to produce propene, an important industrial chemical. It also readily undergoes oxidation to produce propanoic acid .
Physical And Chemical Properties Analysis
1-Propanol is characterized by its relatively low melting and boiling points compared to other alcohols. It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius . It is a volatile substance, presenting a moderate evaporation rate . 1-Propanol is completely miscible in water, and can dissolve in many organic solvents as well .
Safety And Hazards
Like many other alcohols, 1-Propanol can have harmful effects on human health if improperly handled. Exposure can lead to irritation of the eyes, skin, and respiratory system. In severe cases, it can result in central nervous system depression, leading to symptoms such as dizziness, confusion, and even unconsciousness . While 1-Propanol is biodegradable and not typically viewed as a significant environmental hazard, large spills can lead to local environmental contamination .
Relevant Papers
One relevant paper titled “Photodissociation Dynamics of Astrophysically Relevant Propyl” discusses the reactivity of 14C-labeled ethanol (CH14 3 CH2 OH) and 1-propanol (CH3 CH14 2 CH2 OH) added during Fischer–Tropsch synthesis .
properties
IUPAC Name |
(114C)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-YZRHJBSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[14CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480192 |
Source


|
| Record name | propyl-1-14C alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl-1-14C alcohol | |
CAS RN |
16504-75-9 |
Source


|
| Record name | propyl-1-14C alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

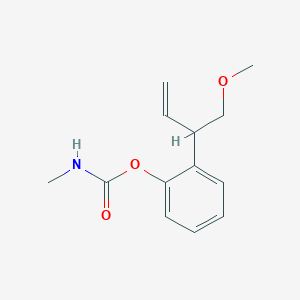
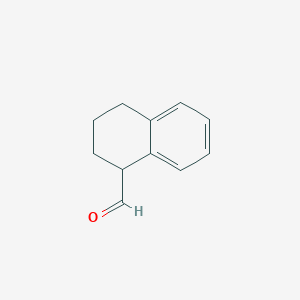
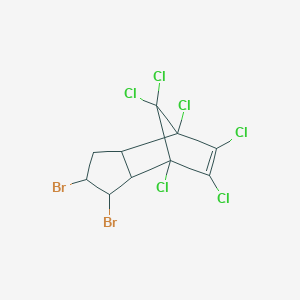




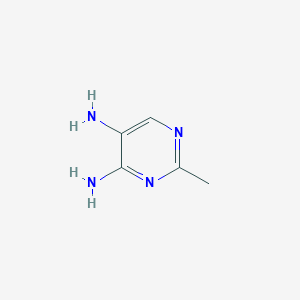


![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)

